![molecular formula C11H7FO3 B1531297 2-Fluoro-4-(furan-3-yl)benzoic acid CAS No. 1339862-17-7](/img/structure/B1531297.png)
2-Fluoro-4-(furan-3-yl)benzoic acid
Overview
Description
“2-Fluoro-4-(furan-3-yl)benzoic acid” is an aromatic organic compound . It has a molecular weight of 206.17 .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-(furan-3-yl)benzoic acid” can be represented by the formula C11H7FO3 . The InChI code for this compound is 1S/C11H7FO3/c12-8-1-2-9 (7-3-4-15-6-7)10 (5-8)11 (13)14/h1-6H, (H,13,14) .Physical And Chemical Properties Analysis
“2-Fluoro-4-(furan-3-yl)benzoic acid” is a powder . Its molecular weight is 206.17 .Scientific Research Applications
Organic Synthesis and Material Science
A study on the effect of donor units on the properties of fluorinated acceptor-based systems explored the synthesis of monomers bearing 5-fluorobenzo[c][1,2,5]-thiadiazole as the acceptor moiety with furan as an electron-donating group. The study revealed that these materials have potential applications in electrochromic devices due to their low bandgap values and exhibited electrochromic properties with relatively low switching times (Çakal et al., 2021).
Photoluminescent Properties
Research into solid-emissive benzo[b]naphtho[2,1-d]furan-6-one-type fluorophores has shown that these compounds, designed with a π-planar chromophore skeleton and sterically hindered dialkyl substituents, exhibit strong blue fluorescence emission in both solution and crystalline states, highlighting their potential for use in optoelectronic applications (Ooyama et al., 2008).
Novel Fluorophores
A study on one-pot synthesis of dual-state emission (DSE) luminogens containing the V-shape furo[2,3-b]furan scaffold demonstrated that these novel fluorophores exhibit solution and solid dual-state emission properties, making them promising materials for advanced photonic applications (Zhou et al., 2020).
Photocycloaddition Reactions
Research on the influence of arene substituents on photocycloaddition of furan to the benzene ring has highlighted the dependency of reaction mode selectivity and regiochemistry on arene substituents, suggesting applications in complex organic synthesis and mechanistic studies (Garcia et al., 1994).
Liquid Crystal Properties
A study focusing on properties of binary mixtures derived from hydrogen-bonded liquid crystals found that fluorine substitution in benzene ring core compounds influences the electro-optical and optical properties, potentially leading to the development of new materials with enhanced performance for liquid crystal displays (Fouzai et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-4-(furan-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c12-10-5-7(8-3-4-15-6-8)1-2-9(10)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHXAMRXCBUPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(furan-3-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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